molecular formula C12H17NO2 B13593506 Methyl 2-amino-3-methyl-3-phenylbutanoate

Methyl 2-amino-3-methyl-3-phenylbutanoate

Cat. No.: B13593506
M. Wt: 207.27 g/mol
InChI Key: OCWPPXJEMKBKCH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methyl-3-phenylbutanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of phenylalanine and is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-methyl-3-phenylbutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of potassium tert-butoxide in tetrahydrofuran, followed by the addition of methyl-2-(diphenylmethyleneamino)acetate and benzoyl chloride at low temperatures . This method ensures high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis protocols that optimize cost-effectiveness and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methyl-3-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different isomers or derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield different isomers, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 2-amino-3-methyl-3-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-methyl-3-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzymatic activity or as a ligand for certain receptors. Its effects are mediated through the binding to these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-methyl-3-phenylbutanoate is unique due to its specific structural features, such as the presence of both an amino group and a phenyl group on the butanoate backbone

Biological Activity

Methyl 2-amino-3-methyl-3-phenylbutanoate, an amino acid derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a unique arrangement of functional groups, including an amino group, a methyl group, and a phenyl group attached to a butanoate backbone. Its chemical formula is C12H17NO2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The specific structural features contribute to its biological activity and interaction with various biomolecules.

Mechanisms of Biological Activity

Enzyme Interactions:
The amino group in this compound can form hydrogen bonds with active sites of enzymes. This interaction may influence enzyme activity and regulation, suggesting potential applications in drug development targeting specific metabolic pathways.

Receptor Binding:
The compound's structure allows it to act as a ligand for various receptors. Its ability to bind to these receptors can modulate signaling pathways involved in physiological processes, including neurotransmission and metabolic regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticonvulsant Properties:
    In experimental models, derivatives of this compound have shown significant anticonvulsant effects. For instance, one study demonstrated that a related compound provided high protection against chemically induced seizures in rodents, outperforming established anticonvulsants like valproic acid .
  • Neuroprotective Effects:
    Compounds similar to this compound have been explored for their neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress .
  • Potential Antidepressant Activity:
    Some studies suggest that the compound may exhibit antidepressant-like effects through its interaction with serotonin receptors. This potential opens avenues for further research into its use in treating mood disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

StudyFindings
Anticonvulsant Activity Demonstrated significant seizure protection in rodent models; outperformed valproic acid.
Neuroprotective Effects Showed promise in protecting neuronal cells from oxidative damage; potential for treating neurodegenerative conditions.
Antidepressant-Like Effects Indicated modulation of serotonin receptors; potential application in mood disorder treatments.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits favorable absorption characteristics and bioavailability profiles, which are essential for effective drug formulation.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-amino-3-methyl-3-phenylbutanoate

InChI

InChI=1S/C12H17NO2/c1-12(2,10(13)11(14)15-3)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3

InChI Key

OCWPPXJEMKBKCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C(=O)OC)N

Origin of Product

United States

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